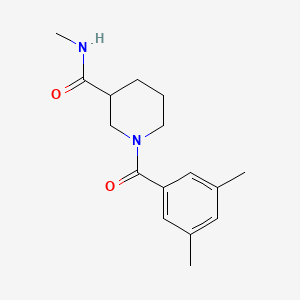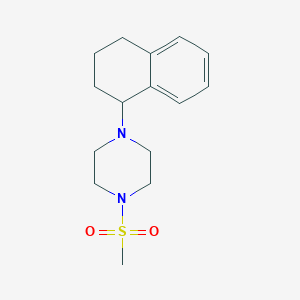![molecular formula C14H13N3S B7530292 N-[(5-methylthiophen-2-yl)methyl]quinoxalin-2-amine](/img/structure/B7530292.png)
N-[(5-methylthiophen-2-yl)methyl]quinoxalin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(5-methylthiophen-2-yl)methyl]quinoxalin-2-amine, also known as MTQA, is an organic compound that belongs to the quinoxaline family. It is a heterocyclic compound that contains a quinoxaline ring and a thienylmethyl group. MTQA has been the subject of scientific research due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology.
Wirkmechanismus
The mechanism of action of N-[(5-methylthiophen-2-yl)methyl]quinoxalin-2-amine is not fully understood. However, several studies have suggested that N-[(5-methylthiophen-2-yl)methyl]quinoxalin-2-amine exerts its biological effects by interacting with various cellular targets. For example, N-[(5-methylthiophen-2-yl)methyl]quinoxalin-2-amine has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This inhibition can lead to DNA damage and cell death.
Biochemical and Physiological Effects:
N-[(5-methylthiophen-2-yl)methyl]quinoxalin-2-amine has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that N-[(5-methylthiophen-2-yl)methyl]quinoxalin-2-amine can induce oxidative stress and DNA damage in cancer cells. N-[(5-methylthiophen-2-yl)methyl]quinoxalin-2-amine has also been shown to inhibit the migration and invasion of cancer cells by modulating the expression of various genes involved in these processes.
Vorteile Und Einschränkungen Für Laborexperimente
N-[(5-methylthiophen-2-yl)methyl]quinoxalin-2-amine has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. N-[(5-methylthiophen-2-yl)methyl]quinoxalin-2-amine is also relatively inexpensive compared to other anticancer agents. However, N-[(5-methylthiophen-2-yl)methyl]quinoxalin-2-amine has some limitations. It has low solubility in water, which can make it difficult to administer in vivo. N-[(5-methylthiophen-2-yl)methyl]quinoxalin-2-amine also has a short half-life, which can limit its effectiveness in some applications.
Zukünftige Richtungen
There are several future directions for research on N-[(5-methylthiophen-2-yl)methyl]quinoxalin-2-amine. One area of interest is the development of N-[(5-methylthiophen-2-yl)methyl]quinoxalin-2-amine derivatives with improved solubility and bioavailability. Another area of interest is the investigation of the mechanism of action of N-[(5-methylthiophen-2-yl)methyl]quinoxalin-2-amine in cancer cells. This could lead to the development of new anticancer agents that target specific cellular pathways. Additionally, further studies are needed to evaluate the safety and efficacy of N-[(5-methylthiophen-2-yl)methyl]quinoxalin-2-amine in vivo, particularly in animal models.
Synthesemethoden
The synthesis of N-[(5-methylthiophen-2-yl)methyl]quinoxalin-2-amine has been reported in several research articles. The most common method involves the reaction of 5-methylthiophen-2-ylmethanamine with 2,3-dichloroquinoxaline in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution of the chlorine atoms with the amine group, resulting in the formation of N-[(5-methylthiophen-2-yl)methyl]quinoxalin-2-amine as a yellow crystalline solid.
Wissenschaftliche Forschungsanwendungen
N-[(5-methylthiophen-2-yl)methyl]quinoxalin-2-amine has been studied for its potential applications in various scientific fields. In medicinal chemistry, N-[(5-methylthiophen-2-yl)methyl]quinoxalin-2-amine has been evaluated for its anticancer properties. Several studies have shown that N-[(5-methylthiophen-2-yl)methyl]quinoxalin-2-amine exhibits cytotoxic effects against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. N-[(5-methylthiophen-2-yl)methyl]quinoxalin-2-amine has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
In biochemistry, N-[(5-methylthiophen-2-yl)methyl]quinoxalin-2-amine has been investigated for its ability to modulate the activity of enzymes. One study reported that N-[(5-methylthiophen-2-yl)methyl]quinoxalin-2-amine can inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the nervous system. This finding suggests that N-[(5-methylthiophen-2-yl)methyl]quinoxalin-2-amine may have potential applications in the treatment of Alzheimer's disease, a neurodegenerative disorder that is characterized by a decrease in acetylcholine levels.
Eigenschaften
IUPAC Name |
N-[(5-methylthiophen-2-yl)methyl]quinoxalin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3S/c1-10-6-7-11(18-10)8-16-14-9-15-12-4-2-3-5-13(12)17-14/h2-7,9H,8H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFTCQIPRQFMYDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)CNC2=NC3=CC=CC=C3N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[(3,4-Dichlorophenyl)methyl]-1,2-thiazolidine 1,1-dioxide](/img/structure/B7530234.png)
![2-[(5-Chloro-2-methoxyphenyl)methyl]-1,2-thiazolidine 1,1-dioxide](/img/structure/B7530250.png)


![N-(1,4-dioxan-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B7530275.png)
![5-bromo-2-methyl-N-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]aniline](/img/structure/B7530290.png)
![2-[1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl]acetamide](/img/structure/B7530301.png)
![N-[3-(carbamoylamino)phenyl]-2H-triazole-4-carboxamide](/img/structure/B7530312.png)
